molecular formula C21H26O13 B12297201 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione

4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione

Cat. No.: B12297201
M. Wt: 486.4 g/mol
InChI Key: PEIVIQZKNGNVAD-UHFFFAOYSA-N
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Description

4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione is a complex organic compound with a unique structure that includes a glucopyranosyl group, a phenyl group, and a spiro nonane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione typically involves multiple stepsThe final step involves the formation of the spiro nonane-dione core through a cyclization reaction under specific conditions, such as the use of a strong acid or base as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl group can interact with hydrophobic pockets in enzymes or receptors. The spiro nonane-dione core may play a role in stabilizing the compound’s conformation and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
  • 4-[4-[(beta-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
  • 4-[4-[(alpha-D-Galactopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific glucopyranosyl configuration and the presence of the spiro nonane-dione core.

Properties

Molecular Formula

C21H26O13

Molecular Weight

486.4 g/mol

IUPAC Name

8-(1,2-dihydroxyethyl)-9-hydroxy-4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,7-dioxaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C21H26O13/c22-6-11(24)17-18(29)21(20(30)33-17)10(5-13(25)34-21)8-1-3-9(4-2-8)31-19-16(28)15(27)14(26)12(7-23)32-19/h1-4,10-12,14-19,22-24,26-29H,5-7H2

InChI Key

PEIVIQZKNGNVAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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